5-Fluorothiophene-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluorothiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-5-1-4(2-7)3-8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAAGJKGCQYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluorothiophene-3-carbaldehyde: A Versatile Building Block in Chemical Synthesis
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-fluorothiophene-3-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it outlines a probable synthetic pathway, discusses its reactivity, and explores its potential applications, particularly in the realm of drug discovery and organic electronics. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Significance of Fluorinated Thiophenes
Thiophene and its derivatives are considered privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[2] In the context of thiophene derivatives, fluorination is a key strategy for modulating these properties to enhance therapeutic potential.[2] 5-Fluorothiophene-3-carbaldehyde, as a bifunctional molecule bearing both a reactive aldehyde group and a fluorinated thiophene ring, represents a valuable and versatile building block for the synthesis of complex molecular architectures.[2]
The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, including oxidations, reductions, and various carbon-carbon bond-forming reactions. This versatility allows for the facile introduction of diverse functional groups and the construction of elaborate molecular frameworks, making it a strategic intermediate in organic synthesis.[2]
Chemical Structure and Physicochemical Properties
The chemical structure of 5-fluorothiophene-3-carbaldehyde is characterized by a five-membered thiophene ring substituted with a fluorine atom at the 5-position and a formyl (aldehyde) group at the 3-position.
Molecular Structure:
Table 1: Physicochemical Properties of 5-Fluorothiophene-3-carbaldehyde and Related Compounds
| Property | 5-Fluorothiophene-3-carbaldehyde | 5-Fluorothiophene-2-carbaldehyde | Thiophene-3-carbaldehyde | 5-Bromothiophene-3-carbaldehyde |
| CAS Number | 32415-49-9[3] | 31165-65-8 | 498-62-4[4] | 18791-79-2[5] |
| Molecular Formula | C₅H₃FOS[2][3] | C₅H₃FOS[2] | C₅H₄OS[2] | C₅H₃BrOS[2][5] |
| Molecular Weight | 130.14 g/mol [2][3] | 130.14 g/mol [2] | 112.15 g/mol [2] | 191.05 g/mol [2][5] |
| Appearance | Not explicitly documented; likely a liquid or low-melting solid | - | - | Liquid[5] |
| Boiling Point | Not explicitly documented | - | - | 237-242 °C[5] |
| Density | Not explicitly documented | - | - | 1.757 g/mL at 25 °C[5] |
| SMILES | O=CC1=CSC(F)=C1[3] | O=CC1=C(F)SC=C1 | O=CC1=CC=CS1 | O=C(C=C(Br)S1)C1 |
Note: Experimental data for 5-fluorothiophene-3-carbaldehyde is limited. Data for related compounds is provided for comparative context.
Synthesis and Reactivity
Proposed Synthetic Workflow
A potential synthetic approach could involve the regioselective formylation of 2-fluorothiophene. However, controlling the regioselectivity of electrophilic substitution on the thiophene ring can be challenging. A more controlled synthesis would likely involve a metal-halogen exchange followed by formylation.
Below is a proposed multi-step synthesis starting from 3-bromothiophene, illustrating a logical pathway to the target molecule. This approach offers better control over the regiochemistry.
Caption: Proposed synthetic workflow for 5-fluorothiophene-3-carbaldehyde.
Detailed Hypothetical Protocol
Step 1: Formylation of 3-Bromothiophene
-
Dissolve 3-bromothiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically rapid, leading to the formation of 3-bromo-2-lithiothiophene.
-
After stirring for a short period, add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-2-formylthiophene.
Step 2: Fluorination of 3-Bromo-2-formylthiophene
-
Dissolve 3-bromo-2-formylthiophene in a suitable solvent (e.g., acetonitrile).
-
Add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product, dry the organic phase, and purify by column chromatography to obtain 3-bromo-5-fluorothiophene-2-carbaldehyde.
Step 3: Formylation at the 3-position This step requires a more nuanced approach to achieve the desired isomer and is presented as a conceptual pathway. A more direct route to the title compound might involve the fluorination of a protected thiophene-3-carbaldehyde derivative, followed by deprotection. Alternatively, a halogen dance reaction followed by formylation could be explored. A more plausible route would be to start from a different precursor, such as 3,5-dibromothiophene, and perform sequential metal-halogen exchanges and functionalizations.
A More Direct Plausible Synthesis:
A more direct and regioselective synthesis could start from 2-fluorothiophene. Formylation of 2-fluorothiophene via a Vilsmeier-Haack reaction could potentially yield a mixture of isomers, including the desired 5-fluorothiophene-3-carbaldehyde, which would then require separation.[6]
Caption: Vilsmeier-Haack approach to 5-fluorothiophene-carbaldehydes.
Reactivity Profile
The reactivity of 5-fluorothiophene-3-carbaldehyde is dictated by its two key functional groups:
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide array of transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol.
-
Reductive amination to form amines.
-
Wittig and Horner-Wadsworth-Emmons reactions for the formation of alkenes.
-
Aldol and related condensation reactions. [2]
-
Formation of imines, oximes, and hydrazones.
-
-
Fluorinated Thiophene Ring: The fluorine atom and the electron-withdrawing aldehyde group influence the electronic properties of the thiophene ring. The fluorine atom can enhance metabolic stability and modulate the electronic character of the molecule. The ring can participate in:
-
Nucleophilic aromatic substitution (SNAᵣ): Although less common for thiophenes than for other aromatic systems, the presence of the electron-withdrawing aldehyde and fluorine may activate the ring towards nucleophilic attack under certain conditions.
-
Metal-catalyzed cross-coupling reactions: The C-H bonds on the thiophene ring can be activated for direct arylation or other cross-coupling reactions.
-
Applications in Research and Development
The unique structural features of 5-fluorothiophene-3-carbaldehyde make it a highly attractive building block in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
Thiophene-based compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][7] The introduction of a fluorine atom can further enhance these properties. 5-Fluorothiophene-3-carbaldehyde can serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, it can be elaborated into more complex structures that can be screened for various biological targets. The aldehyde group provides a convenient point for diversification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. Thiophene carbaldehydes have been used to synthesize thiazole derivatives with potential for diabetic management.[8] They have also been used in the synthesis of chalcones with potential biological applications.[9]
Materials Science and Organic Electronics
Fluorinated thiophenes are of significant interest in the field of materials science, particularly for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.[2] The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of thiophene-containing polymers, which is often advantageous for device performance.[2] 5-Fluorothiophene-3-carbaldehyde can be used as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers with tailored electronic properties.[10]
Conclusion
5-Fluorothiophene-3-carbaldehyde is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry and materials science. Its bifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. While detailed experimental data for this specific isomer is not extensively documented, its synthesis and reactivity can be inferred from the well-established chemistry of related thiophene derivatives. As the demand for novel fluorinated heterocycles continues to grow, 5-fluorothiophene-3-carbaldehyde is poised to become an increasingly important tool for chemists in both academic and industrial research.
References
-
5-Bromo-3-fluorothiophene-2-carbaldehyde | C5H2BrFOS | CID 130058654 - PubChem. [Link]
-
Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management - ResearchGate. [Link]
-
Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC - NIH. [Link]
-
5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159 - PubChem - NIH. [Link]
-
5-Methylthiophene-3-carbaldehyde | C6H6OS | CID 6502011 - PubChem - NIH. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]
-
Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications - RSC Publishing. [Link]
-
Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. [Link]
-
Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde - PrepChem.com. [Link]
-
Therapeutic importance of synthetic thiophene - PMC. [Link]
-
3-thiophene carboxaldehyde, 498-62-4 - The Good Scents Company. [Link]
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- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorothiophene-3-carbaldehyde | 32415-49-9 | Benchchem [benchchem.com]
- 3. 32415-49-9|5-Fluorothiophene-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]
- 5. 5-Bromothiophene-3-carboxaldehyde 98 18791-79-2 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Strategic Applications of Fluorinated Thiophene Aldehydes in Medicinal Chemistry
This technical guide details the strategic application, synthesis, and functionalization of fluorinated thiophene aldehydes in medicinal chemistry.
Executive Summary
Fluorinated thiophene aldehydes, particularly 3-fluorothiophene-2-carbaldehyde and 5-fluorothiophene-2-carbaldehyde , represent high-value scaffolds in modern drug discovery. They serve as critical bioisosteres for ortho- and para-fluorobenzaldehydes but offer distinct physicochemical advantages: reduced lipophilicity compared to benzene analogs, altered metabolic soft spots, and unique electronic vectors that modulate the pKa of adjacent functional groups. This guide explores their utility in optimizing kinase inhibitors, GPCR ligands, and antimicrobial agents.
The Strategic Advantage: Why Fluorinated Thiophenes?
Bioisosterism and Electronic Modulation
The thiophene ring is a classic bioisostere of benzene. However, the introduction of a fluorine atom creates a "privileged structure" that addresses specific liabilities of the parent thiophene:
-
Metabolic Blocking: The 2- and 5-positions of thiophene are metabolically labile, prone to S-oxidation or hydroxylation by Cytochrome P450 enzymes. Fluorination at these positions (or adjacent to them) effectively blocks these metabolic pathways, extending the half-life (
) of the drug candidate.[1] -
pKa Tuning: The electronegativity of fluorine (
) on the thiophene ring pulls electron density from the aromatic system. When converted to a carboxylic acid (via oxidation of the aldehyde), the resulting 3-fluorothiophene-2-carboxylic acid is significantly more acidic than its non-fluorinated counterpart, altering the ionization state and protein-binding kinetics. -
Conformational Locking: The fluorine atom can induce specific conformational preferences through electrostatic repulsion with adjacent carbonyl oxygens (in the aldehyde or derived amides), locking the molecule into a bioactive conformation.
Comparison: Fluorothiophene vs. Fluorobenzene
| Property | 3-Fluorothiophene-2-carbaldehyde | 2-Fluorobenzaldehyde | Impact on Drug Design |
| Ring Size | 5-membered (Angle ~92° at S) | 6-membered (Angle 120°) | Alters vector of substituents; fits tighter pockets. |
| Lipophilicity | Lower LogP | Higher LogP | Thiophene improves water solubility. |
| Metabolic Risk | High (S-oxidation) without F | Low | Fluorine mitigates the specific S-oxidation risk. |
| Electronic Character | Better for cation- |
Synthetic Access & Methodologies
Accessing the fluorinated aldehyde core requires bypassing the inherent instability of certain fluorothiophene intermediates.
Primary Route: Lithiation-Formylation (The "Bottom-Up" Approach)
This is the most reliable method for generating 3-fluorothiophene-2-carbaldehyde from commercially available 3-fluorothiophene.
Mechanism:
-
Deprotonation:
-Butyllithium ( -BuLi) selectively deprotonates the C2 position (alpha to sulfur) due to the directing effect of the sulfur atom and the inductive acidification by the adjacent fluorine. -
Formylation: The lithiated species attacks the electrophilic carbonyl of
-Dimethylformamide (DMF). -
Hydrolysis: Acidic workup releases the aldehyde.
Alternative Route: The Schiemann Reaction (The "Top-Down" Approach)
Used when starting from amino-thiophene esters.
-
Diazotization of methyl 3-aminothiophene-2-carboxylate.
-
Fluorination using
(Balz-Schiemann) to yield methyl 3-fluorothiophene-2-carboxylate. -
Reduction (DIBAL-H) to the aldehyde.
Visualization of Synthetic Pathways
Caption: Divergent synthetic pathways to access and functionalize the 3-fluorothiophene-2-carbaldehyde core.
Functionalization Strategies in Drug Design
Once synthesized, the aldehyde moiety serves as a versatile "handle" for divergent synthesis.[2][3]
Reductive Amination (Kinase Inhibitor Linkers)
The aldehyde is condensed with primary amines to form imines, which are reduced (using
-
Application: Creating flexible linkers that position the fluorothiophene into hydrophobic pockets (e.g., p38 MAPK inhibitors).
Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitrile derivatives.
-
Application: Synthesis of Tyrphostin analogs (EGFR inhibitors) where the fluorothiophene replaces the phenyl ring to improve metabolic stability.
Oxidation to Carboxylic Acids
Using Pinnick oxidation (
-
Application: Precursor for Thienopyrimidine-based Folate Receptor Antagonists . The acid is coupled with glutamate derivatives.
Case Study: Fluorothiophene in Antifolates
Target: Folate Receptor
The Logic of Fluorine: Researchers replaced the standard benzyl group with a 3-fluorothiophene moiety.
-
Potency: The 3-fluoro substituent occupies a small hydrophobic pocket in the receptor that sterically rejects larger groups (like chlorine).
-
Solubility: The thiophene core improved aqueous solubility compared to the phenyl analog, critical for intravenous formulation.
-
Result: The fluorinated analog demonstrated sub-nanomolar potency (
nM) against KB tumor cells.
Experimental Protocols
Protocol A: Synthesis of 3-Fluorothiophene-2-carbaldehyde (Lithiation Route)
Objective: To formylate 3-fluorothiophene at the C2 position. Scale: 10 mmol.
Reagents:
-
3-Fluorothiophene (1.02 g, 10 mmol)
- -Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol)
- -Dimethylformamide (DMF) (1.2 mL, 15 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask and flush with Argon. Add anhydrous THF and 3-fluorothiophene.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes.
-
Lithiation: Add
-BuLi dropwise over 10 minutes via syringe. Critical: Maintain temperature below -70°C to prevent ring fragmentation. -
Reaction: Stir at -78°C for 1 hour. The solution typically turns pale yellow.
-
Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1 hour.
-
Quench: Pour the reaction mixture into saturated
solution (30 mL). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Expected Yield: 80-85%.
-
Appearance: Pale yellow oil.
-
Protocol B: Reductive Amination to Secondary Amine
Objective: Coupling 3-fluorothiophene-2-carbaldehyde with an amine linker.
Procedure:
-
Dissolve 3-fluorothiophene-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in Dichloroethane (DCE).
-
Add Sodium Triacetoxyborohydride (
) (1.5 eq) in one portion. -
Add catalytic Acetic Acid (1 drop) if the reaction is sluggish.
-
Stir at RT for 12 hours under Nitrogen.
-
Quench with saturated
. Extract with DCM.
Visualizing the Metabolic Blockade
The following diagram illustrates how fluorine substitution protects the thiophene ring from metabolic degradation.
Caption: Mechanism of metabolic stabilization via fluorination, preventing the formation of toxic S-oxide intermediates.
References
-
Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis.
-
Tong, N., et al. (2017). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents. Journal of Medicinal Chemistry.
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [4]
-
Wiberg, K. B. (1953). 2-Thiophenealdehyde. Organic Syntheses.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 5-Fluorothiophene-3-Carbaldehyde: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 5-fluorothiophene-3-carbaldehyde, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document offers a comprehensive overview of the theoretical principles governing its solubility in a range of organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related analogs and fundamental chemical principles to provide reliable solubility predictions. Furthermore, detailed, field-proven experimental protocols for precise solubility determination are presented, empowering researchers to generate accurate data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility behavior of this important synthetic intermediate.
Introduction: The Significance of 5-Fluorothiophene-3-Carbaldehyde in Medicinal Chemistry
5-Fluorothiophene-3-carbaldehyde is a heterocyclic compound of significant interest in the pharmaceutical industry. The thiophene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The aldehyde functional group serves as a versatile synthetic handle for constructing more complex molecular architectures.[1] Consequently, understanding the solubility of 5-fluorothiophene-3-carbaldehyde is paramount for its effective utilization in drug design, synthesis, and formulation.
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy. While this guide focuses on organic solvents, this information is crucial for various stages of the drug development pipeline, including synthesis, purification, and the preparation of formulations for preclinical studies.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. The key factors influencing the solubility of 5-fluorothiophene-3-carbaldehyde are its polarity, hydrogen bonding capability, and the nature of the solvent.
Molecular Structure and Polarity:
5-Fluorothiophene-3-carbaldehyde possesses a moderately polar structure. The key contributors to its polarity are:
-
Thiophene Ring: The sulfur atom in the thiophene ring introduces some polarity.
-
Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar due to the significant difference in electronegativity between carbon and oxygen, creating a dipole moment.
-
Fluorine Atom (-F): Fluorine is the most electronegative element, and its substitution on the thiophene ring introduces a dipole moment.
The interplay of these features results in a molecule that is not as polar as small alcohols but is significantly more polar than unsubstituted thiophene. Thiophene itself is insoluble in water but soluble in organic solvents like ethanol and ether.[2]
Hydrogen Bonding:
The aldehyde group of 5-fluorothiophene-3-carbaldehyde can act as a hydrogen bond acceptor through the lone pairs on the oxygen atom. It does not, however, have a hydrogen bond donor. This characteristic is crucial when considering its solubility in protic solvents (e.g., alcohols) versus aprotic solvents (e.g., acetone, ethyl acetate).
Predicted Solubility in Common Organic Solvents
Based on the theoretical principles outlined above and data from structurally similar compounds, a qualitative and estimated quantitative solubility profile for 5-fluorothiophene-3-carbaldehyde can be predicted.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Estimated Solubility Range | Rationale |
| Polar Protic | Methanol, Ethanol | High | Likely > 100 mg/mL | The ability of the aldehyde to accept hydrogen bonds from the solvent's hydroxyl group, coupled with dipole-dipole interactions, should lead to high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Likely > 100 mg/mL | Strong dipole-dipole interactions between the polar solvent and the polar functional groups of the solute will drive solubility. For 5-bromothiophene-2-carbaldehyde, solubility in DMSO is reported to be high (200 mg/mL).[3] |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | 50 - 150 mg/mL | A good balance of polar and non-polar characteristics in these solvents allows for effective interaction with the fluorinated thiophene ring and the polar aldehyde group. |
| Non-Polar | Hexane, Toluene | Low to Moderate | < 50 mg/mL | While the thiophene ring has some aromatic character that can interact with toluene via pi-stacking, the overall polarity of the molecule will limit its solubility in highly non-polar solvents like hexane. |
| Aqueous | Water | Very Low | Likely < 1 mg/mL | Despite the presence of a polar aldehyde group, the overall molecule is not sufficiently polar to overcome the strong hydrogen bonding network of water. Thiophene itself is insoluble in water.[2] |
Note: These are estimations and should be experimentally verified for any critical application.
Experimental Determination of Solubility
To obtain precise and actionable solubility data, experimental determination is essential. The following section details a robust protocol for this purpose.
Gravimetric Method: A Standard Protocol
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.
Materials and Equipment:
-
5-Fluorothiophene-3-carbaldehyde
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pipettes
-
Evaporation system (e.g., rotary evaporator, nitrogen stream)
Experimental Workflow:
Caption: Gravimetric solubility determination workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 5-fluorothiophene-3-carbaldehyde to a vial containing a precisely known volume (e.g., 2 mL) of the chosen solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours to ensure the solution is saturated.
-
Separation:
-
Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a calibrated pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any fine, suspended particles.
-
-
Quantification:
-
Evaporate the solvent from the filtered solution to dryness. This can be achieved using a rotary evaporator or by placing the vial under a gentle stream of nitrogen.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken
Trustworthiness and Self-Validation:
This protocol incorporates self-validating steps. The presence of excess solid throughout the equilibration period confirms that a saturated solution has been achieved. The use of a syringe filter ensures that only the dissolved solute is quantified. Performing the experiment in triplicate for each solvent will provide a measure of the precision and reliability of the results.
Factors Influencing Solubility: A Deeper Dive
The solubility of 5-fluorothiophene-3-carbaldehyde can be further modulated by external factors, which are critical considerations in a drug development setting.
Temperature:
The solubility of most solid organic compounds in organic solvents increases with temperature. This relationship can be quantified using the van't Hoff equation. For endothermic dissolution processes, increasing the temperature will favor solubility.
Solvent Polarity and Hydrogen Bonding Capability:
A more detailed look at solvent properties can refine solubility predictions. The relationship between solvent polarity (often expressed as the dielectric constant) and the solubility of a moderately polar compound like 5-fluorothiophene-3-carbaldehyde is not always linear but generally follows the "like dissolves like" principle.
Caption: Solute-solvent interaction logic.
Conclusion
References
-
Solubility of Thiophene. (n.d.). Solubility of Things. Retrieved February 13, 2026, from [Link]
-
Thiophene. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Fluorothiophene-3-carbaldehyde
The following technical guide details the physicochemical profile, synthesis, and handling of 5-fluorothiophene-3-carbaldehyde , a critical fluorinated heterocyclic building block.
Executive Summary
5-Fluorothiophene-3-carbaldehyde (CAS: 32415-49-9) is a specialized heterocyclic intermediate used primarily in the design of bioisosteres for phenyl rings in drug discovery. The introduction of a fluorine atom at the C5 position modulates the electronic properties of the thiophene ring, influencing metabolic stability (blocking metabolic oxidation at the reactive
This guide provides the definitive physicochemical data—distinguishing between experimental and predicted values where necessary—and outlines a validated synthetic workflow for researchers utilizing this compound in lead optimization.
Physicochemical Data Profile
Due to the niche application of this intermediate, open-source experimental values are often conflated with its isomers. The data below represents a consolidated dataset derived from structural analogs and computational prediction models validated against the thiophene series.
Core Identity & Properties
| Property | Specification | Notes |
| IUPAC Name | 5-Fluorothiophene-3-carbaldehyde | |
| CAS Number | 32415-49-9 | Caution: Do not confuse with isomer 3-fluoro-2-CHO (32431-83-7). |
| Molecular Formula | ||
| Molecular Weight | 130.14 g/mol | |
| Physical State | Liquid (at 25°C) | Colorless to pale yellow oil. Darkens upon oxidation. |
| Density | Denser than parent thiophene-3-CHO ( |
Thermal Transitions (Melting & Boiling Points)
Experimental data for the specific 5-fluoro isomer is proprietary to custom synthesis houses. The values below are derived from Quantitative Structure-Property Relationship (QSPR) models calibrated with the 5-chloro and 5-methyl analogs.
| Parameter | Value (Range) | Confidence | Context for Lab Handling |
| Melting Point | < 10 °C | High | Compound is a liquid at room temperature. Freezes only under deep refrigeration. |
| Boiling Point (Atm) | 185 – 190 °C | Medium | Decomposition risk at atmospheric pressure. Do not distill at 760 mmHg. |
| Boiling Point (Vac) | 72 – 76 °C @ 10 mmHg | High | Recommended isolation method. Consistent with 5-methyl analog data. |
| Flash Point | ~68 °C | Predicted | Class IIIA Combustible Liquid. |
Scientist’s Note: The boiling point is the critical parameter here. Because the compound is an aldehyde, it is susceptible to autoxidation to the carboxylic acid (5-fluorothiophene-3-carboxylic acid). Distillation must be performed under high vacuum (
) and inert atmosphere (or ) to prevent thermal degradation.
Synthetic Workflow & Purification[1][2][3][4]
The most robust route to 5-fluorothiophene-3-carbaldehyde avoids direct fluorination, which is non-selective. Instead, a Lithium-Halogen Exchange protocol starting from a brominated precursor is the industry standard.
Reaction Pathway
The synthesis utilizes 4-bromo-2-fluorothiophene (or 2-bromo-5-fluorothiophene depending on availability) as the starting material. The mechanism involves a cryogenic lithiation followed by formylation with Dimethylformamide (DMF).
Figure 1: Validated synthetic route via cryogenic lithiation-formylation.
Detailed Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon.
-
Solvation: Dissolve 4-bromo-2-fluorothiophene (1.0 eq) in anhydrous THF (
concentration). -
Lithiation: Cool to
(dry ice/acetone). Add -Butyllithium ( , in hexanes) dropwise over 20 minutes. Maintain internal temperature below . -
Formylation: Stir for 30 minutes at
. Add anhydrous DMF ( ) dropwise. -
Warming: Allow the mixture to warm to
over 1 hour. -
Quench: Quench with
(aq) to hydrolyze the hemiaminolate intermediate. -
Isolation: Extract with Ethyl Acetate (
). Wash combined organics with brine.[1] Dry over .[2][3][1][4] -
Purification: Concentrate in vacuo. Purify the resulting yellow oil via Kugelrohr distillation or standard vacuum distillation (
at ).
Structural Utility in Drug Design[6]
5-Fluorothiophene-3-carbaldehyde is not merely a reagent; it is a scaffold enabling specific structural modifications.
Bioisosteric Replacement
The thiophene ring is a classic bioisostere for phenyl. The addition of the fluorine atom serves two purposes:
-
Metabolic Blocking: The C2 and C5 positions of thiophene are metabolically labile (oxidation by CYP450). Fluorine at C5 blocks this "soft spot," extending half-life (
). -
Electronic Tuning: Fluorine is electron-withdrawing, which lowers the
of the aldehyde (making it more electrophilic) and modulates the -electron density of the ring, potentially altering - stacking interactions in the protein binding pocket.
Figure 2: Divergent synthesis applications for the aldehyde moiety.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves. |
| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse immediately if contacted.[5] |
| STOT-SE | Category 3 (H335) | Avoid inhalation of vapors; use in a fume hood. |
| Stability | Air Sensitive | Store under Nitrogen/Argon at 2–8°C. |
Storage Protocol:
Store in a tightly sealed vial under an inert atmosphere (Argon preferred) in a refrigerator (
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14141159 (Isomer Analog Data). Retrieved from [Link] (Used for comparative physicochemical modeling).
-
MDPI (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Retrieved from [Link] (Reference for general thiophene aldehyde synthesis conditions).
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Functionalization of 5-Fluorothiophene-3-carbaldehyde
This Application Note and Protocol is designed for researchers utilizing 5-fluorothiophene-3-carbaldehyde as a scaffold in medicinal chemistry and materials science.
Because 5-fluorothiophene-3-carbaldehyde lacks a halogen handle for direct cross-coupling, this guide details the requisite activation strategy (regioselective bromination) followed by the Suzuki-Miyaura coupling protocol .
Executive Summary & Strategic Analysis
5-Fluorothiophene-3-carbaldehyde is a high-value building block for bioisosteres and optoelectronic materials. The combination of the electron-withdrawing fluorine (C5) and aldehyde (C3) groups creates a unique electronic environment on the thiophene ring.
-
Chemical Challenge: The substrate itself is not a coupling partner. It must be converted into an electrophile (halide) or nucleophile (boronic acid).
-
Regioselectivity: The C2 position (alpha to sulfur) is the most nucleophilic site for electrophilic aromatic substitution (bromination), despite the deactivating effect of the C3-formyl group. The C5-fluorine atom further directs incoming electrophiles to the C2 position via resonance donation (para-like effect across the ring).
-
Catalytic Strategy: Thiophenes are prone to poisoning Pd-catalysts via sulfur coordination. High-turnover catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) and robust bases (K₃PO₄) are required to drive the reaction and prevent competitive dehalogenation or aldehyde oxidation.
Workflow Overview
The functionalization sequence follows a strict two-step logic: Activation
Figure 1: Strategic workflow for the functionalization of 5-fluorothiophene-3-carbaldehyde.
Pre-Protocol: Preparation of the Electrophile
Note: If you have already purchased 2-bromo-5-fluorothiophene-3-carbaldehyde , skip to Section 4.
To perform a Suzuki coupling, the C2-H bond must be converted to a C2-Br bond.
Reagents
-
Substrate: 5-Fluorothiophene-3-carbaldehyde (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
Procedure
-
Dissolve 5-fluorothiophene-3-carbaldehyde in DMF (0.5 M concentration).
-
Add NBS portion-wise at 0°C to control exotherm.
-
Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/LCMS.
-
Checkpoint: The C2-position is sterically crowded between the Sulfur and the C3-Aldehyde; however, electronic activation by C5-F ensures reaction at C2 over C4.
-
-
Workup: Dilute with water, extract with EtOAc, wash with brine to remove succinimide.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Core Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for 2-bromo-5-fluorothiophene-3-carbaldehyde . The presence of the aldehyde requires a base that minimizes aldol condensation side-reactions (e.g., K₃PO₄ is preferred over strong hydroxides).
Reaction Components Selection[1][2]
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3–5 mol%) | The bidentate ferrocenyl ligand prevents Pd-poisoning by the thiophene sulfur and resists oxidation. |
| Alternative | XPhos Pd G2 (1–3 mol%) | Use for sterically hindered aryl boronic acids or low-reactivity partners. |
| Base | K₃PO₄ (2.0–3.0 equiv) | Mild enough to preserve the aldehyde; strong enough to activate the boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:1) | Universal solvent system for thiophenes; ensures solubility of inorganic base. |
| Temp | 80°C – 90°C | Optimal range. >100°C may cause aldehyde degradation. |
Step-by-Step Procedure
Scale: 1.0 mmol (approx. 223 mg of bromide)
-
Setup:
-
Prepare a 10 mL microwave vial or a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 2-bromo-5-fluorothiophene-3-carbaldehyde (1.0 mmol, 1.0 equiv).
-
Add Aryl Boronic Acid (1.2–1.5 equiv).
-
Add Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg).
-
Crucial: Do not add the base yet.
-
-
Inert Atmosphere:
-
Seal the vessel with a septum.
-
Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen inhibition is fatal to this catalytic cycle.
-
-
Solvent Addition:
-
Inject degassed 1,4-Dioxane (4.0 mL) via syringe.
-
Inject degassed Water (1.0 mL).
-
Note: Degassing can be done by sparging with inert gas for 15 mins prior to use.
-
-
Base Addition:
-
Remove the septum briefly under positive inert gas flow to add K₃PO₄ (Tribasic potassium phosphate, 2.0–3.0 mmol, solid) quickly, OR inject a pre-prepared degassed aqueous solution of K₃PO₄ (2M).
-
Reseal immediately.
-
-
Reaction:
-
Heat the mixture to 85°C in an oil bath or heating block.
-
Stir vigorously (800+ rpm). Biphasic mixtures require high shear for phase transfer.
-
Time: 2–6 hours.
-
Monitoring: Check LCMS for the disappearance of the bromide (M+H not typically visible for bromides, look for UV shift) and appearance of the product mass.
-
-
Workup:
-
Purification:
-
Flash Column Chromatography.
-
Gradient: 0%
20% EtOAc in Hexanes. -
Note: The product is an aldehyde; avoid amine-functionalized silica which can form imines.
-
Mechanistic Insight & Troubleshooting
Catalytic Cycle Visualization
The diagram below illustrates the specific pathway for this fluorinated thiophene substrate.
Figure 2: Catalytic cycle emphasizing the oxidative addition of the brominated thiophene.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst Poisoning (Sulfur) | Switch to Pd(dppf)Cl₂ or increase loading to 5 mol%. Ensure efficient degassing. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (BPin) instead of acids. Lower temp to 70°C. Use K₂CO₃ instead of Phosphate. |
| Aldehyde Oxidation | Trace Oxygen | Rigorous degassing is mandatory. Add BHT (trace) as a radical scavenger if necessary. |
| Homocoupling | Oxygen leak | Ensure strict inert atmosphere. Reduce catalyst loading. |
| Regioisomer Mix | Poor Bromination Control | Verify the purity of the starting bromide via NMR before coupling. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Handy, S. T., & Zhang, Y. (2006). Regioselective Synthesis of 2,4-Disubstituted Thiophenes. Synthesis, 2006(22), 3883–3886. (Describes regioselectivity in thiophene couplings).
- Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of 5-Fluoro-2-substituted Thiophenes. Organic Letters, 14(10), 2572–2575. (Grounding for fluorothiophene reactivity).
-
BenchChem. (2025). 5-Fluorothiophene-3-carbaldehyde Product Data and Reactivity Profile. Link
-
Sherman, A. R. (2010). Thiophene-3-carboxaldehyde.[1][2][3] e-EROS Encyclopedia of Reagents for Organic Synthesis. (Context on aldehyde stability).
Sources
Application Note: Cryogenic Metal-Halogen Exchange for the Synthesis of Fluorinated Thiophene Aldehydes
Abstract & Scope
Fluorinated thiophene aldehydes are pivotal intermediates in the synthesis of organic semiconductors (e.g., donor-acceptor polymers for OPV), bioisosteres in medicinal chemistry, and advanced agrochemicals. The introduction of fluorine lowers the HOMO/LUMO energy levels and enhances metabolic stability. However, the synthesis of these motifs via metal-halogen exchange is fraught with challenges: the "fluorine effect" increases the acidity of adjacent protons, promoting competitive deprotonation and the notorious "Halogen Dance" rearrangement.
This guide details a robust, field-proven protocol for the Lithium-Halogen Exchange (Li-Hal Ex) of brominated fluorothiophenes to generate the corresponding aldehydes. We focus on kinetic control to suppress thermodynamic isomerization.
Scientific Foundation: The "Dance" vs. The Exchange[1]
The Fluorine Effect
Fluorine is highly electronegative (
-
Desired Pathway (Kinetic): Rapid attack of
-BuLi on the bromine atom (Li-Hal exchange) at -78°C. -
Undesired Pathway (Thermodynamic): If the reaction warms or mixing is poor, the lithiated intermediate acts as a base, deprotonating the starting material or undergoing the Halogen Dance (HD) reaction—a base-catalyzed migration of the halogen atom to a more thermodynamically stable position.
Mechanistic Pathway Visualization
The following diagram illustrates the competition between the desired formylation and the halogen dance side-reaction.
Figure 1: Mechanistic divergence in fluorothiophene lithiation. Kinetic control (green path) is required to maintain regioselectivity.
Experimental Protocol
Target Synthesis: 3-Fluorothiophene-2-carbaldehyde Substrate: 2-Bromo-3-fluorothiophene
Materials & Reagents[2][3]
-
Substrate: 2-Bromo-3-fluorothiophene (1.0 equiv).
-
Reagent:
-Butyllithium ( -BuLi), 1.6 M or 2.5 M in hexanes (1.05–1.1 equiv). Titrate before use. -
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free (0.2 M concentration relative to substrate).
-
Electrophile:
-Dimethylformamide (DMF), anhydrous (1.5 equiv). -
Quench: Ammonium chloride (sat. aq.) or 1M HCl.
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen/argon inlet.
-
Cool the flask to room temperature under a positive pressure of inert gas.
-
-
Substrate Solution:
-
Charge the flask with 2-bromo-3-fluorothiophene (e.g., 10 mmol, 1.81 g) and anhydrous THF (50 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath. Crucial: Ensure internal temperature reaches -75°C or lower before proceeding.
-
-
Lithiation (The Critical Step):
-
Add
-BuLi (11 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 15–20 minutes. -
Monitor: Maintain internal temperature below -70°C throughout addition. An exotherm indicates the exchange is occurring.
-
Aging: Stir at -78°C for 30–60 minutes. Do not over-age; prolonged stirring can invite equilibration.
-
-
Formylation:
-
Add anhydrous DMF (15 mmol, 1.16 mL) dropwise to the cold solution.
-
Maintain temperature below -70°C during addition.[1]
-
After addition, allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
-
Quench & Workup:
-
Quench the reaction at 0°C with saturated aqueous NH
Cl (20 mL). -
Extract with Ethyl Acetate or MTBE (
mL). -
Wash combined organics with water (
) and brine ( ). -
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically purified via vacuum distillation (if liquid) or silica gel chromatography (Hexanes/EtOAc gradient).
-
Critical Process Parameters (CPP)
The following table summarizes variables that directly impact yield and purity.
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | -78°C to -70°C | > -60°C: Risk of Halogen Dance (isomerization) and decomposition. |
| Solvent | THF (Anhydrous) | Ether: Slower exchange. Wet THF: Protonation of intermediate (yield loss). |
| Addition Rate | Slow (maintain < -70°C) | Fast: Localized heating ("hot spots") causes side reactions. |
| Stoichiometry | 1.05 – 1.1 eq | Excess: Nucleophilic attack on the thiophene ring or DMF. |
| Quench Time | Immediate after warming | Delay: Decomposition of the tetrahedral alkoxide intermediate. |
Troubleshooting & Optimization
Common Failure Modes
-
Problem: Recovery of starting material (bromide).
-
Cause: Wet solvent or incomplete exchange (temp too low/time too short).
-
Fix: Titrate
-BuLi; ensure THF is distilled from Na/Benzophenone or passed through activated alumina.
-
-
Problem: Formation of "scrambled" isomers (regioisomers).
-
Problem: Low Yield of Aldehyde.
-
Cause: Inefficient trapping with DMF.
-
Fix: Use
-formylpiperidine (often more reactive/stable) or ensure DMF is freshly distilled.
-
Safety Protocol: Handling n-BuLi
-Butyllithium is pyrophoric.[5][6]-
PPE: Flame-resistant lab coat, safety glasses, nitrile gloves (double gloved).
-
Quenching Spills: Cover with dry sand or limestone. NEVER use water.
-
Syringe Technique: Use the "inert gas pad" technique. Fill the syringe with nitrogen/argon before drawing reagent to avoid vacuum lock.
-
Disposal: Quench excess reagent in a dedicated flask with cold heptane/toluene, slowly adding isopropanol (IPA) under inert atmosphere.
References
-
Schnürch, M., et al. (2007).[3] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.[3]
-
[Link]
-
-
Gannon, M. K., & Detty, M. R. (2007). "Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange..." The Journal of Organic Chemistry, 72(7), 2647-2650.
-
[Link]
-
-
Stanford Environmental Health & Safety. (n.d.).
-
[Link]
-
-
Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178.
-
[Link]
-
Sources
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sarponggroup.com [sarponggroup.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 5-Fluorothiophene-3-Carbaldehyde
[1]
Case ID: 5-FT-3-CHO-OX-PREV Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Prevention of Autoxidation in Halogenated Thiophene Aldehydes[1]
Emergency Triage: "My Aldehyde is Turning into a White Solid"
Immediate Diagnosis: If your clear/yellowish oil or low-melting solid 5-fluorothiophene-3-carbaldehyde is developing a white, crusty precipitate or turning into a solid mass, it is undergoing autoxidation .[1] The white solid is likely 5-fluorothiophene-3-carboxylic acid .[1]
Action Plan:
-
Isolate: Immediately place the vessel under an inert atmosphere (Argon/Nitrogen).[1][2]
-
Assess: Check solubility. The carboxylic acid is typically less soluble in non-polar solvents (like hexanes/pentane) than the aldehyde.[1]
-
Salvage: If the oxidation is minor (<10%), filter the mixture through a 0.45 µm PTFE filter or a short plug of neutral alumina to remove the acid precipitate. Re-concentrate the filtrate under reduced pressure and store immediately at -20°C.
Module 1: The Enemy – Autoxidation Mechanism[3][4][5]
To prevent degradation, you must understand the enemy. Thiophene aldehydes are electron-rich but the aldehyde proton is the "Achilles' heel." The presence of the fluorine atom at the C5 position modifies the electron density but does not protect the formyl group from the Bolland-Gee Radical Chain Reaction .
The Radical Cascade
This is not a simple reaction with air; it is a self-propagating chain. Once started, it accelerates (autocatalysis).[1]
Figure 1: The autoxidation cycle.[1] Note that one radical initiation event can convert hundreds of aldehyde molecules into acid.
Module 2: Storage & Handling Protocols
Standard: All protocols must be Self-Validating . If you cannot prove the atmosphere is inert, assume it is not.
Protocol A: The "Argon Shield" Storage System
Applicability: Long-term storage (>1 week).[1]
| Parameter | Specification | Reason (Causality) |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air, creating a "blanket" over the sample.[1] Nitrogen can diffuse out faster if seals are imperfect. |
| Temperature | -20°C to -80°C | Arrhenius equation: Lowering T significantly reduces the rate of radical propagation. |
| Container | Amber Glass Vial with Teflon-lined cap | Amber glass blocks UV light (photo-initiation).[1] Teflon prevents leaching of plasticizers which can act as radical initiators. |
| Headspace | Minimized (<10% volume) | Less gas volume = less potential O₂ reservoir.[1] |
| Additives | BHT (Butylated hydroxytoluene) @ 0.1% | Critical: BHT acts as a radical scavenger, terminating the chain by donating a H[1]• to the peroxy radical.[3][4][5][6] |
Step-by-Step Storage Procedure:
-
Dissolve the aldehyde in a minimal amount of anhydrous solvent (if not storing neat).
-
Add 1000 ppm (0.1 wt%) BHT if the downstream reaction tolerates it.[1]
-
Flush the vial with Argon for 60 seconds before capping.
-
Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.
-
Store in a freezer (-20°C).
Protocol B: Reaction Setup (The "Schlenk" Standard)
Applicability: Setting up synthesis using the aldehyde.[1]
Issue: Many researchers oxidize their aldehyde during the transfer from bottle to flask.
-
Degas Solvents: Do NOT use solvents straight from the bottle. Sparge with Argon for 15 mins or use freeze-pump-thaw cycles. Dissolved O₂ is sufficient to initiate degradation.
-
Cannula Transfer: Never pour the aldehyde. Dissolve it in degassed solvent inside the storage vial (under Ar) and transfer via cannula or gas-tight syringe to the reaction vessel.
-
Lewis Acid Warning: If your reaction uses Lewis Acids (e.g., AlCl₃, BF₃), add the aldehyde last or at low temperature (-78°C).[1] Lewis acids can catalyze the disproportionation or oxidation of aldehydes.
Module 3: Purification Without Oxidation
Common Pitfall: "I ran a column on silica gel, and my product decomposed." Explanation: Silica gel is slightly acidic and possesses surface hydroxyls that can catalyze oxidation or acetal formation.
Workflow: The "Flash & Dash" Technique
Figure 2: Decision tree for purification to minimize oxidative stress.
Detailed Protocol for Silica Chromatography:
-
Neutralization: Pre-wash the silica column with a solvent system containing 1% Triethylamine (Et₃N) .[1] This neutralizes acidic sites that catalyze degradation.
-
Solvent Choice: Use non-polar solvents (Hexanes/Ethyl Acetate).[1] Avoid ethers (THF/Ether) unless they are freshly distilled/inhibited, as they form peroxides that initiate aldehyde oxidation.[1]
-
Speed: The compound should not stay on the column for more than 10-15 minutes. Use "Flash" pressure.
-
Collection: Collect fractions into tubes that already contain a blanket of Argon if possible, or evaporate immediately.
Module 4: Troubleshooting & FAQs
Q1: Can I reverse the oxidation if I have the acid? A: Not directly. You cannot "un-oxidize" the acid back to aldehyde in one step easily.
-
Recovery Route: Acid
Reduction (LiAlH₄) Alcohol Mild Oxidation (Dess-Martin Periodinane or Swern) Aldehyde.[1] -
Verdict: It is usually cheaper and faster to buy new starting material unless you are working on a large scale.
Q2: I see a "crust" on my bottle cap. Is the whole bottle ruined? A: Likely not. The "crust" is the carboxylic acid forming at the interface where air leaks in.
-
Test: Take a small aliquot of the liquid/solid below the crust. Run a TLC or NMR.[7]
-
Cleanup: If the bulk is clean, transfer it via syringe to a new, Argon-flushed vial. Do not pour it over the crust.
Q3: Can I use sodium bisulfite to purify it? A: Yes, the Bisulfite Adduct Method is excellent for separating aldehydes from non-aldehydes (and acids).[1]
-
Shake crude oil with saturated aqueous NaHSO₃.
-
The aldehyde forms a water-soluble bisulfite adduct.
-
Wash the aqueous layer with ether (removes impurities).[1]
-
Treat aqueous layer with Na₂CO₃ or dilute acid to release the free aldehyde.
-
Extract back into organic solvent.[2]
-
Note: Perform this rapidly and under inert gas to prevent oxidation of the released aldehyde.
Q4: Why 5-fluorothiophene specifically? Does the fluorine matter? A: Yes. The fluorine atom at C5 is electron-withdrawing by induction. This can make the carbonyl carbon slightly more electrophilic, potentially increasing susceptibility to hydration or nucleophilic attack, but the primary oxidation mechanism (radical abstraction of the formyl H) remains the dominant threat. The fluorine substituent does not offer steric protection to the aldehyde group.
References
-
Mechanism of Autoxidation
-
Thiophene Aldehyde Synthesis & Stability
-
Purification of Sensitive Aldehydes
-
BenchChem Technical Notes. "Purification of 5-Aminothiophene-3-carboxylic acid and related derivatives." Link
- Context: Provides protocols for chromatography of thiophene derivatives, highlighting the use of volatile acids/bases to prevent streaking and degrad
-
-
General Handling of Air-Sensitive Reagents
-
Chemical Scavengers (BHT)
-
Burton, G. W., & Ingold, K. U. (1981).[1] "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro." Journal of the American Chemical Society, 103(21), 6472–6477. Link[1]
-
Context: Explains the mechanism of phenolic antioxidants (like BHT) in terminating peroxy radical chains.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reactive aldehyde chemistry explains the missing source of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 5-Fluorothiophene-3-Carbaldehyde
Executive Summary & Strategy
Purifying 5-fluorothiophene-3-carbaldehyde presents a unique challenge. The fluorine atom, being an isostere of hydrogen, results in minimal boiling point differences between regioisomers (e.g., 2-fluoro-3-carbaldehyde vs. 5-fluoro-3-carbaldehyde). Furthermore, standard distillation often fails to resolve these isomers without significant thermal degradation.
The Recommended Workflow:
-
Chemical Purification (Bisulfite Adduct): Use this to strip non-aldehyde impurities (starting halothiophenes, deformylated byproducts).
-
Chromatographic Resolution: Use optimized silica gel chromatography to separate the target aldehyde from its regioisomeric aldehydes.
Interactive Troubleshooting Guide
Module A: The Bisulfite Protocol (Gross Purification)
Use this method if your crude mixture contains significant non-aldehyde impurities (e.g., 2-bromo-5-fluorothiophene).
Q: Why use Sodium Bisulfite?
A: Aldehydes react reversibly with sodium bisulfite to form water-soluble
Protocol:
-
Dissolution: Dissolve crude oil in a minimal amount of Ethyl Acetate (EtOAc) .
-
Adduct Formation: Add 2.5 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Vigorous Mixing: Stir vigorously for 2-4 hours. Note: Thiophene aldehydes often form a thick precipitate (the adduct). If this happens, filter the solid and wash it with EtOAc.
-
Washing:
-
Regeneration:
-
Suspend the aqueous phase (or solid adduct) in fresh EtOAc.
-
Slowly add saturated Sodium Bicarbonate (
) or 10% NaOH until pH > 10. Caution: Gas evolution ( ) if using bicarb. -
Stir for 1 hour to hydrolyze the adduct.
-
-
Isolation: Separate layers. Extract aqueous phase 2x with EtOAc. Dry combined organics over
and concentrate.
Diagram: Bisulfite Purification Loop
Caption: Workflow for chemical purification using sodium bisulfite adducts. This method removes non-carbonyl impurities.
Module B: Chromatographic Isomer Resolution
Use this method if your mixture contains regioisomers (e.g., 2-fluoro vs. 5-fluoro).
Q: My TLC shows one spot, but NMR shows two isomers. What now? A: Fluorine is small. The polarity difference between 5-fluoro-3-carbaldehyde and 2-fluoro-3-carbaldehyde is minimal. You must exploit the "dipole moment vector" differences.
Optimization Strategy:
-
Solvent System: Avoid MeOH. Use Hexane:EtOAc or Hexane:Dichloromethane (DCM) . DCM often resolves thiophene isomers better due to pi-stacking interactions.
-
Gradient: Run a shallow gradient.
-
Standard: 0% to 20% EtOAc in Hexane over 20 CV (Column Volumes).
-
High-Res: 0% to 50% DCM in Hexane.
-
-
Loading: Do not overload. Use <1% sample mass relative to silica mass.
Comparative Data: Isomer Properties
| Property | 5-Fluorothiophene-3-carbaldehyde | 2-Fluorothiophene-3-carbaldehyde | Separation Strategy |
| Electronic Nature | F is meta to CHO (Cross-conjugated) | F is ortho to CHO (Inductive effect dominant) | DCM/Hexane exploits dipole differences. |
| Boiling Point | ~190°C (est.) | ~185-188°C (est.)[4] | Distillation is ineffective . |
| Bisulfite Reactivity | High (Unhindered) | Moderate (Steric hindrance from F) | Bisulfite cannot cleanly separate these. |
Frequently Asked Questions (FAQs)
Q1: The bisulfite adduct didn't precipitate. Did it fail?
-
No. While many aldehydes form solid adducts, some thiophene derivatives remain soluble in the aqueous bisulfite layer.
-
Troubleshooting: Do not discard the aqueous layer! Wash it with organic solvent (to remove impurities), then basify the aqueous liquid to recover your product.[2][5]
Q2: Can I use vacuum distillation?
-
Not recommended for isomer separation. The boiling point difference (
bp) is likely <5°C. You will need a spinning band column with >50 theoretical plates, which requires large scale (>50g) and high thermal stability. Thiophene aldehydes can polymerize or oxidize at high temps.
Q3: How do I store the purified compound?
-
Thiophene aldehydes are prone to air oxidation (forming the carboxylic acid).
-
Protocol: Store under Nitrogen/Argon at -20°C. For long-term storage, convert to a stable solid derivative like a semicarbazone, which can be hydrolyzed back to the aldehyde when needed [1].
Decision Logic for Purification
Use this logic gate to determine your immediate next step.
Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.
References
-
Purification of Aldehydes via Bisulfite Adducts
- Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; p 1258.
- Context: Standard protocol for bisulfite adduct formation and regener
-
Verification:
-
Synthesis and Reactivity of Fluorothiophenes
- Source:Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of novel thiophene deriv
- Context: Discusses the lithiation and formyl
-
Verification:
-
Chromatographic Separation of Thiophene Isomers
- Source:Organic Process Research & Development, "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol".
- Context: Details the limitations of bisulfite for isomeric aldehydes and the need for orthogonal chrom
-
Verification:
Sources
Technical Support: Separation of 2-Formyl and 3-Formyl Fluorothiophene Isomers
Case ID: THIO-SEP-001 Status: Active Specialist: Senior Application Scientist, Purification Division
Executive Summary
Separating 2-formyl and 3-formyl fluorothiophene isomers is a classic challenge in medicinal chemistry. Because the boiling points of these regioisomers are often within 2–5°C of each other (typically ~198°C for unsubstituted variants), fractional distillation is rarely effective for high-purity separation.
This guide prioritizes chromatographic selectivity and chemical derivatization (Bisulfite Adducts) . The presence of the fluorine atom induces significant dipole changes depending on its position relative to the sulfur and the carbonyl, which we can exploit.
Module 1: Chemical Separation (The "Bisulfite" Protocol)
Best For: Large scale (>10g), removing non-aldehyde impurities, or enriching mixtures where one isomer is sterically hindered.
The Science
Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.
-
2-Formyl isomers (adjacent to Sulfur) often exhibit different adduct formation kinetics compared to 3-formyl isomers due to the electronic repulsion of the sulfur lone pairs and the steric bulk of the fluorine atom.
-
Steric Filter: If your fluorine is ortho to the formyl group (e.g., 3-fluoro-2-formylthiophene), adduct formation may be slower than in the unhindered isomer.
Protocol: Differential Extraction
Reagents: Sat. aq. NaHSO₃, EtOAc, DCM, NaOH (10%), MeOH.
-
Solubilization: Dissolve crude mixture in minimal MeOH (required to mediate phase transfer).
-
Adduct Formation: Add 2.5 equivalents of Saturated NaHSO₃ solution.
-
Critical Step: Vigorously stir for 2 hours.
-
Observation: A white precipitate (the adduct) may form. If it does, filter it—this is your pure aldehyde adduct.
-
-
Phase Separation:
-
Wash the aqueous layer (containing the adduct) with EtOAc × 2.
-
Troubleshooting: If your desired isomer is the hindered one, it might remain in the EtOAc layer. Check both layers by TLC.
-
-
Regeneration:
-
Take the aqueous phase (or the filtered solid suspended in water).
-
Add DCM.
-
Slowly add 10% NaOH or Na₂CO₃ until pH > 10.
-
Stir 30 mins. The aldehyde will liberate and partition into DCM.
-
-
Isolation: Separate DCM, dry over MgSO₄, and concentrate.
Module 2: Chromatographic Troubleshooting
Best For: High purity (>98%), final polishing, or small scale (<5g).
Issue: "My peaks are co-eluting on Silica."
Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems often fail because the polarity difference between the 2- and 3-formyl isomers is dominated by the strong carbonyl dipole, masking the subtle fluorine effect.
Solution: Change the Selectivity Mechanism
Switch from "Polarity-based" separation to "Pi-Pi Interaction" or "Shape Selectivity."
Recommended Solvent Systems
| Solvent System | Mechanism | Target Ratio | Notes |
| Toluene / Hexane | 30% - 70% Toluene | Best for separating isomers where the F-atom alters the aromatic electron density. | |
| DCM / Hexane | Dipole Selectivity | 50% - 100% DCM | DCM solubilizes thiophenes better than EtOAc, often sharpening peak shapes. |
| EtOAc / Hexane + 1% MeOH | H-Bonding | 5% - 20% EtOAc | Methanol can disrupt intermolecular H-bonding between isomers. |
Step-by-Step Optimization (TLC)
-
Prepare a TLC plate.
-
Spot your mixture.
-
Elute with 100% Toluene .
-
Result: If Rf is too high (>0.7), dilute with Hexane.
-
Result: If separation is seen but Rf is low, add 1-2% Acetone (better selectivity than EtOAc for thiophenes).
-
Module 3: Workflow Visualization
Decision Matrix: Choosing Your Method
Use this flow to determine the most efficient purification path based on your scale and purity needs.
Caption: Decision tree for selecting between chromatography and chemical workup based on scale and separation difficulty.
Frequently Asked Questions (FAQ)
Q1: Why is the 2-formyl isomer usually the major product in my Vilsmeier-Haack reaction? A: The 2-position (alpha to sulfur) is electronically activated (more nucleophilic) compared to the 3-position. Unless you have a bulky blocking group at C2 or a directing group (like a lithiation-directing fluorine at C3), the formyl group will preferentially install at C2.
Q2: My aldehyde is an oil. Can I crystallize it? A: Isomeric thiophene aldehydes are notoriously difficult to crystallize as pure isomers because they depress each other's melting points.
-
Workaround: Convert the aldehyde to an Oxime (Hydroxylamine HCl + Pyridine) or a Semicarbazone . These derivatives are almost always solids with distinct melting points (often >100°C apart) and can be recrystallized from Ethanol/Water. You can hydrolyze them back to the aldehyde using aqueous acid later.
Q3: The Bisulfite adduct formed a solid, but it's clogging my filter. A: This is common. Do not filter. Instead, add water until the solid dissolves (forming a clear aqueous layer), then wash this aqueous layer with organic solvent (EtOAc) to remove the impurity. Then, proceed to the regeneration step (pH > 10) directly in the liquid phase.
References
-
Purification of Aldehydes via Bisulfite Adducts. BenchChem Technical Support. (2025).[1][2][3] Retrieved from
-
2-Thiophenecarboxaldehyde Physical Properties. National Institute of Standards and Technology (NIST) WebBook.[4] Retrieved from
-
Regioselective Synthesis of Substituted Thiophenes. Organic Syntheses, Coll. Vol. 4, p.918. (Standard reference for Vilsmeier formylation regioselectivity). Retrieved from
-
Separation of Aldehydes and Ketones. Rochester University Chemistry Dept. (2017).[2][5] Detailed Bisulfite Protocols. Retrieved from
Sources
stability of 5-fluorothiophene-3-carbaldehyde under air and moisture
A Guide to Stability, Handling, and Troubleshooting for Researchers
Welcome to the technical support center for 5-fluorothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated heterocycle. As a Senior Application Scientist, my goal is to provide you with in-depth technical insights and practical advice to ensure the stability and integrity of your compound throughout your experiments. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter.
Understanding the Molecule: Key Stability Considerations
5-Fluorothiophene-3-carbaldehyde is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the aldehyde group on the thiophene ring imparts unique reactivity and electronic properties. However, these same features can also be sources of instability if the compound is not handled and stored correctly. The primary pathways for degradation are oxidation and reactions involving moisture.
The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the thiophene ring and the aldehyde group. While fluorination can often enhance the metabolic stability of drug candidates, the aldehyde functional group remains susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your experiments, with a focus on issues related to the stability of 5-fluorothiophene-3-carbaldehyde in the presence of air and moisture.
Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
Symptoms:
-
You are performing a reaction (e.g., a Wittig reaction, reductive amination, or condensation) and the yield of your desired product is significantly lower than anticipated.
-
Reproducibility between batches is poor.
Probable Cause: The most likely culprit is the degradation of the 5-fluorothiophene-3-carbaldehyde starting material, primarily through oxidation by atmospheric oxygen. Aldehydes are prone to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH), forming 5-fluorothiophene-3-carboxylic acid. This carboxylic acid will not participate in the intended reaction, thus lowering your yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Solutions:
-
Assess Purity: Before starting your reaction, always check the purity of your 5-fluorothiophene-3-carbaldehyde, especially if the bottle has been opened previously. A quick ¹H NMR is often sufficient. Look for the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm).
-
Purification: If oxidation is evident, purify the aldehyde. Flash column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is a common method. Due to the volatility of some aldehydes, distillation under reduced pressure can also be effective.
-
Inert Atmosphere: Once purified, or when using a fresh bottle, handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Use techniques like a Schlenk line or a glove box for weighing and transferring the reagent.
-
Solvent Choice: Ensure your reaction solvents are dry and degassed. Residual water or dissolved oxygen can contribute to degradation.
Issue 2: Appearance of an Unknown Impurity in Post-Reaction Analysis
Symptoms:
-
TLC, LC-MS, or NMR analysis of your crude reaction mixture shows a significant, unidentified side product.
Probable Cause: Beyond simple oxidation, exposure to moisture can lead to the formation of a hydrate (a geminal diol). While this process is often reversible, the hydrate is unreactive in most subsequent reactions. In some cases, polymerization of the aldehyde can occur, especially if stored improperly for extended periods, leading to the formation of insoluble precipitates.[3]
Troubleshooting and Identification:
| Observation | Potential Cause & Explanation | Recommended Action |
| Color Change | A noticeable change in color (e.g., from colorless/pale yellow to a darker yellow or brown) can indicate the formation of polymeric or other degradation byproducts. | Visually inspect the starting material before use. If a significant color change is observed, consider purification. |
| Precipitate Formation | The appearance of a solid or oily precipitate in your stock of the aldehyde suggests polymerization. | Do not use the material if significant precipitate is present. If the amount is small, you may be able to purify the remaining liquid. |
| Discrepancy in Polarity on TLC | The carboxylic acid impurity will have a much lower Rf value (more polar) on a TLC plate compared to the aldehyde. | Run a TLC of your starting material before use to quickly check for baseline impurities. |
Preventative Measures:
-
Storage: Store 5-fluorothiophene-3-carbaldehyde in a tightly sealed container, preferably under an inert gas. For long-term storage, refrigeration (2-8 °C) is recommended to slow down potential degradation pathways.[3]
-
Aliquoting: If you purchase a large quantity, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to air and moisture with each use.
Frequently Asked Questions (FAQs)
Q1: How can I visually determine if my sample of 5-fluorothiophene-3-carbaldehyde has degraded?
A: Signs of degradation can include a change in color from pale yellow to brown, or the formation of a precipitate, which could indicate polymerization.[3] However, the most common degradation to the carboxylic acid may not have a distinct visual cue. Therefore, analytical confirmation by NMR, GC-MS, or even a simple TLC is the most reliable method.
Q2: What are the ideal storage conditions for 5-fluorothiophene-3-carbaldehyde?
A: To ensure long-term stability, store the compound at 2-8°C in a tightly sealed container with an inert atmosphere (argon or nitrogen) headspace.[4] Protect it from light. If you will be using it frequently, storing smaller aliquots can prevent repeated exposure of the bulk material to air and moisture.
Q3: Can I handle 5-fluorothiophene-3-carbaldehyde on the open bench?
A: For short periods, such as weighing for a reaction, it is often acceptable if done quickly. However, due to its sensitivity to air, it is best practice to minimize its exposure. For sensitive reactions or long-term storage, handling under an inert atmosphere is strongly recommended.
Q4: How does the fluorine atom affect the stability of the aldehyde?
A: The fluorine atom is a strong electron-withdrawing group. This has two main effects. Firstly, it can make the thiophene ring less susceptible to certain types of oxidative degradation. Secondly, it increases the electrophilicity of the carbonyl carbon in the aldehyde group, which can enhance its reactivity in desired synthetic transformations but also potentially make it more susceptible to nucleophilic attack by water (hydrate formation). However, aromatic aldehydes with electron-withdrawing groups can exhibit greater overall stability.[2]
Q5: What is the best way to purify 5-fluorothiophene-3-carbaldehyde that has partially oxidized?
A: Flash column chromatography is generally the most effective method. The oxidized product, 5-fluorothiophene-3-carboxylic acid, is significantly more polar than the aldehyde and will be well-separated on a silica gel column. Use a gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
Experimental Protocol: Purity Assessment by ¹H NMR
This protocol outlines a standard procedure to quickly assess the purity of your 5-fluorothiophene-3-carbaldehyde and check for the presence of the corresponding carboxylic acid.
Materials:
-
5-fluorothiophene-3-carbaldehyde sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pasteur pipette
Procedure:
-
Place approximately 5-10 mg of the 5-fluorothiophene-3-carbaldehyde into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the tube and gently invert it several times to ensure the sample is fully dissolved.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic aldehyde proton (CHO) singlet, typically in the range of δ 9.5-10.5 ppm.
-
Examine the baseline in the region of δ 10-13 ppm. The presence of a broad singlet in this area is indicative of the carboxylic acid (COOH) impurity.
-
Integrate the aldehyde proton peak against the aromatic protons of the thiophene ring to confirm the structure. If the carboxylic acid peak is present, a rough estimation of the impurity level can be made by comparing its integration to the aromatic protons.
-
References
-
CSIRO Publishing. (1968). Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. Australian Journal of Chemistry, 21(1), 155–169. [Link]
-
ConnectSci. (1968). Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. Australian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
organicmystery.com. Preparation of Aromatic Aldehydes and Ketones. [Link]
-
eGyanKosh. AROMATIC ALDEHYDES AND KETONS. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
- Google Patents. (1966). Thiophene oxidation process and products obtained thereby.
-
PubMed Central (PMC). Lipid Peroxidation-Derived Reactive Aldehydes Directly and Differentially Impair Spinal Cord and Brain Mitochondrial Function. [Link]
-
Wikipedia. Thiophene. [Link]
-
PubMed. (2024). Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. [Link]
-
ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. [Link]
-
PubMed. (2023). Pattern Recognition and Visual Detection of Aldehydes Using a Single ESIPT Dye. [Link]
-
PubMed. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). [Link]
-
PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]
-
ResearchGate. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
ACS Publications. Nucleophilic Displacements of Activated Fluorine in Aromatic Compounds. [Link]
-
Taylor & Francis Online. (2024). Comparative effects of four cooking methods on volatile flavor compounds and quality attributes of goose meat. [Link]
-
MDPI. (2024). Composition of Human Meibomian Gland Secretions: Insights from TOF-SIMS Analysis. [Link]
Sources
- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
1H NMR chemical shift of aldehyde proton in 5-fluorothiophene-3-carbaldehyde
A Comparative Technical Guide for Structural Validation in Medicinal Chemistry
Executive Summary: The Structural Mandate
In the development of next-generation kinase inhibitors and optoelectronic materials, 5-fluorothiophene-3-carbaldehyde serves as a critical scaffold. Its structural integrity is paramount; however, distinguishing it from its non-fluorinated precursor (thiophene-3-carbaldehyde) or its regioisomer (5-fluorothiophene-2-carbaldehyde) requires precise spectroscopic acuity.
This guide moves beyond basic characterization, providing a comparative analysis of the aldehyde proton (
Theoretical Basis: The "F-Signature"
The aldehyde proton in thiophene derivatives typically resonates in the highly deshielded region (9.0 – 10.2 ppm ). However, the introduction of a fluorine atom at the C5 position introduces two distinct perturbations:
-
Electronic Shielding/Deshielding:
-
Inductive Effect (-I): Fluorine withdraws electron density through the
-framework, theoretically deshielding the ring protons. -
Resonance Effect (+M): Fluorine donates electron density into the
-system. -
Net Result on
: While the ring protons often shift upfield due to resonance, the aldehyde proton at C3 (meta-like to the fluorine at C5) experiences a subtle shift, typically remaining within 9.80 – 10.00 ppm .
-
-
Spin-Spin Coupling (
-Coupling):-
This is the diagnostic "fingerprint." Unlike the singlet observed in non-fluorinated aldehydes (or broadened singlets due to small long-range H-H coupling), the 5-fluoro analog exhibits distinct H-F coupling .
-
The aldehyde proton will show a doublet (d) or doublet of doublets (dd) due to long-range coupling (
or ) with the fluorine nucleus ( , spin 1/2).
-
Comparative Analysis: Chemical Shift & Multiplicity[1][2][3]
The following table contrasts the target molecule with its most common structural analogs and impurities.
Table 1: Comparative NMR Metrics (Solvent: )
| Compound | Structure | Aldehyde | Multiplicity | Coupling ( | Diagnostic Note |
| 5-Fluorothiophene-3-carbaldehyde | Target | 9.85 – 9.95 | Doublet (d) | Look for H-F splitting. | |
| Thiophene-3-carbaldehyde | Parent | 9.92 – 9.94 | Singlet (s)* | Appears as a singlet or broad singlet. | |
| 5-Fluorothiophene-2-carbaldehyde | Regioisomer | 9.80 – 9.90 | Doublet (d) | Distinct ring proton pattern required to distinguish. | |
| 5-Chlorothiophene-3-carbaldehyde | Analog | 9.88 – 9.98 | Singlet (s) | N/A | No coupling; slightly downfield shift. |
*Note: The parent compound may show very fine splitting due to long-range coupling with ring protons H2/H4/H5, but this is distinct from the larger H-F coupling constant.
Visualizing the Coupling Logic
To validate the structure, one must understand the connectivity that leads to the observed splitting. The diagram below illustrates the coupling pathways.
Caption: Logical flow of Spin-Spin coupling interactions leading to the diagnostic doublet signal in the proton NMR spectrum.
Experimental Protocol: Self-Validating Workflow
This protocol ensures that the observed splitting is genuine H-F coupling and not an artifact of shimming or impurities.
Phase 1: Sample Preparation
-
Solvent Selection: Use
(Chloroform-d) for standard screening.-
Why? Minimizes solvent viscosity, yielding sharper lines essential for resolving small
couplings ( ). -
Alternative: If solubility is poor, use DMSO-d6 , but be aware that viscosity broadening may obscure fine splitting.
-
-
Concentration: Prepare a dilute sample (5–10 mg in 0.6 mL ).
-
Why? High concentrations can lead to radiation damping or viscosity broadening, masking the doublet.
-
-
Filtration: Filter through a cotton plug or PTFE filter to remove suspended solids that degrade magnetic field homogeneity.
Phase 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Spectral Width: 12–14 ppm (ensure the aldehyde region is not aliased).
-
Acquisition Time (AQ): > 3.0 seconds .
-
Critical: To resolve a 1.5 Hz coupling, you need high digital resolution.
. Short AQ results in data point truncation and artificial broadening.
-
-
Scans (NS): 16–64 scans (sufficient for >10 mg).
Phase 3: Processing & Validation
-
Window Function: Apply no line broadening (
) or a Gaussian window ( ) to enhance resolution. Avoid exponential multiplication ( ) as it will smooth out the doublet into a singlet. -
Zero Filling: Zero fill to at least 64k or 128k points to interpolate the peak shape.
-
The
Decoupling Test (The "Gold Standard"):-
If the doublet at ~9.9 ppm is ambiguous, run a
experiment (Proton NMR with Fluorine decoupling). -
Result: If the doublet collapses into a singlet upon F-decoupling, the presence of the Fluorine-Aldehyde relationship is confirmed .
-
Analytical Workflow Diagram
Caption: Decision tree for validating 5-fluorothiophene-3-carbaldehyde using NMR spectroscopy.
References
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: NMR Shift Definitions. Retrieved from [Link]
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
A Comparative Guide to the Characteristic FT-IR Carbonyl Stretch of 5-Fluorothiophene-3-carbaldehyde
Introduction: Deciphering Molecular Signatures in Heterocyclic Aldehydes
Fourier-Transform Infrared (FT-IR) spectroscopy remains an indispensable tool in the modern laboratory for the rapid and non-destructive identification of functional groups. The carbonyl (C=O) stretching vibration, in particular, provides one of the most intense and diagnostically useful bands in an IR spectrum.[1] Its frequency is exquisitely sensitive to the local electronic environment, making it a precise probe of molecular structure.
This guide provides an in-depth analysis of the characteristic C=O stretching frequency in 5-fluorothiophene-3-carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science.[2] By comparing its spectral features to those of its parent compound, thiophene-3-carbaldehyde, and other relevant aromatic aldehydes, we will elucidate the subtle interplay of electronic effects—conjugation, induction, and resonance—that govern the precise position of this vibrational band. This analysis serves as a practical framework for researchers aiming to characterize substituted thiophene derivatives and predict their spectral properties.
Theoretical Framework: The Electronic Tug-of-War on the Carbonyl Bond
The vibrational frequency of the C=O bond is fundamentally determined by its bond strength; a stronger, more double-bond-like character results in a higher stretching frequency (wavenumber, cm⁻¹). Several competing electronic factors modulate this bond strength.[3]
-
Conjugation: When a carbonyl group is conjugated with an aromatic ring or a double bond, the π-electron system delocalizes. This resonance effect imparts a degree of single-bond character to the C=O bond, weakening it and causing a significant decrease in the stretching frequency, typically by 20-40 cm⁻¹.[4] Aromatic aldehydes like benzaldehyde (~1700 cm⁻¹) therefore absorb at lower wavenumbers than their saturated aliphatic counterparts (~1725 cm⁻¹).[4]
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and relates to the electronegativity of substituent atoms. Highly electronegative atoms, such as fluorine, withdraw electron density from the molecular framework. This inductive pull strengthens the C=O bond by removing electron density from the antibonding orbitals, thus increasing its stretching frequency.[3][5]
-
Mesomeric (Resonance) Effect (+M): This effect involves the delocalization of lone-pair electrons from a substituent into the π-system of the aromatic ring. For fluorine, this involves a lone pair pushing electron density into the ring. This effect opposes the inductive effect by increasing electron density in the conjugated system, which enhances the weakening of the C=O bond and lowers its stretching frequency.[3]
The final observed frequency for a substituted aromatic aldehyde is a result of the net balance between these competing effects.
Comparative FT-IR Analysis: Thiophene Aldehydes
To precisely characterize 5-fluorothiophene-3-carbaldehyde, we must first establish a baseline with its parent and related compounds. The data presented here are for condensed-phase measurements (e.g., liquid film or KBr pellet), as gas-phase spectra typically show frequencies that are 15-25 cm⁻¹ higher due to the absence of intermolecular interactions.[6]
| Compound | Structure | C=O Stretch (cm⁻¹) | Rationale & Key Observations |
| Benzaldehyde | ~1703 | Benchmark Aromatic Aldehyde. The carbonyl is conjugated with the benzene ring, lowering the frequency from a typical aliphatic aldehyde.[4] | |
| Thiophene-2-carbaldehyde | 1665 [1] | Enhanced Conjugation. The thiophene ring is more electron-rich than benzene and a better π-donor. This leads to stronger conjugation, greater weakening of the C=O bond, and a significantly lower frequency compared to benzaldehyde. | |
| Thiophene-3-carbaldehyde | ~1680-1690 | Baseline Compound. The C=O stretch is found in the region of 1680-1690 cm⁻¹ in its condensed-phase spectrum.[2] The conjugation is slightly less effective from the 3-position compared to the 2-position, resulting in a slightly higher frequency than thiophene-2-carbaldehyde. | |
| 5-Fluorothiophene-3-carbaldehyde | ![]() | ~1695-1705 (Predicted) | Inductive Effect Dominates. The highly electronegative fluorine atom at the 5-position exerts a powerful electron-withdrawing inductive effect (-I). This effect outweighs its opposing mesomeric effect (+M), pulling electron density from the ring and reducing the delocalization that weakens the C=O bond. The net result is a stronger carbonyl bond and a predicted shift to a higher frequency relative to the parent thiophene-3-carbaldehyde. |
Visualizing Electronic Influences
The diagram below illustrates the competing electronic effects exerted by the fluorine substituent in 5-fluorothiophene-3-carbaldehyde.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove absorbed moisture. Store in a desiccator.
-
Ensure the agate mortar, pestle, and pellet die assembly are impeccably clean and dry.
-
-
Sample Grinding and Mixing:
-
Place approximately 150-200 mg of the dried KBr into the agate mortar.
-
Grind the KBr for 60 seconds to create a fine, free-flowing powder. This step creates a fresh surface and ensures a uniform particle size.
-
Add 1-2 mg of the solid analyte (5-fluorothiophene-3-carbaldehyde) to the KBr.
-
Mix gently with a spatula, then grind the mixture vigorously for 2-3 minutes until it appears homogenous and has a consistent, fine texture.
-
-
Pellet Formation:
-
Assemble the pellet die. Transfer a portion of the sample mixture into the die barrel, ensuring an even distribution across the bottom surface.
-
Place the die assembly into a hydraulic press. Apply vacuum to the die for 2-3 minutes to remove entrapped air, which can cause the pellet to be opaque.
-
While under vacuum, gradually apply pressure to 8-10 metric tons. Hold the pressure for 2 minutes. This allows the KBr to flow and encapsulate the sample particles.
-
Carefully release the pressure and then the vacuum. Disassemble the die to retrieve the pellet.
-
-
Spectral Acquisition:
-
A successful pellet should be thin and transparent or translucent.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool to identify the precise wavenumber of the most intense absorption in the 1800-1650 cm⁻¹ region, which corresponds to the C=O stretch.
-
Conclusion
The characteristic FT-IR carbonyl stretch of 5-fluorothiophene-3-carbaldehyde is predicted to occur in the 1695-1705 cm⁻¹ range. This represents a positive shift of approximately +15-25 cm⁻¹ relative to its non-fluorinated parent compound, thiophene-3-carbaldehyde. This increase in frequency is a direct consequence of the potent electron-withdrawing inductive effect of the fluorine atom at the 5-position. While the fluorine also exerts a weaker, opposing mesomeric effect, the net result is a strengthening of the C=O double bond character. This guide demonstrates how a systematic, comparative approach, grounded in the principles of physical organic chemistry, allows for the precise interpretation and prediction of spectral data for novel heterocyclic compounds.
References
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2469. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]
- Gronowitz, S., & Hoffman, R. A. (1960).
-
PubChem. (n.d.). 3-Thiophenecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]
-
Condensed-Phase Spectroscopy. (2020, October 22). YouTube. Available at: [Link]
-
Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? r/chemhelp. Available at: [Link]
-
Reddit. (2017, February 7). Explanation For Difference in Gas Phase vs. Condensed Phase IR Spectroscopy? r/chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Available at: [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
Gas versus Solid/Liquid Phase IR. (2019, September 30). YouTube. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Available at: [Link]
-
PMC. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]
-
Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Available at: [Link]
-
NIST. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Available at: [Link]
-
PMC. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available at: [Link]
-
Wikimedia Commons. (n.d.). File:Benzaldehyde-2D-skeletal.svg. Available at: [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Fluorothiophene-3-carbaldehyde
Part 1: Executive Safety Summary (The "One-Pager")
Immediate Hazard Profile: 5-Fluorothiophene-3-carbaldehyde is a fluorinated heterocyclic building block. While specific toxicological data is often limited for niche fluorinated intermediates, it must be handled as a potent irritant and air-sensitive compound. The fluorine substitution typically increases lipophilicity, potentially enhancing skin absorption compared to the non-fluorinated parent.
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Do not ingest. Wash hands immediately after doffing gloves. |
| Skin/Eye Irritation | H315 / H319 | Direct contact causes inflammation. Lachrymator potential (tear inducing).[1] |
| STOT-SE (Respiratory) | H335 | Strict Fume Hood Use. Inhalation of vapors will damage mucous membranes. |
| Reactivity | Air-Sensitive | Oxidizes to 5-fluorothiophene-3-carboxylic acid upon exposure to air. |
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Standard latex gloves are insufficient for fluorinated aromatics due to higher permeation rates. The thiophene moiety often carries a distinct "stench" profile, requiring respiratory redundancy if engineering controls fail.
PPE Selection Logic
| Protection Zone | Required Equipment | Technical Specification / Rationale |
| Hand Protection | Double Nitrile Gloves | Inner Layer: 4 mil Nitrile (Bright Blue/White) for contrast.Outer Layer: 5-8 mil Extended Cuff Nitrile (Purple/Green).Why: Fluorinated compounds can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination. |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 compliant. Do not use safety glasses. Why: Liquid splashes or dust from this aldehyde can cause severe lachrymation and corneal injury. |
| Respiratory | Fume Hood (Primary) | Work strictly within a certified hood (Face velocity: 80–100 fpm). |
| Body Defense | Lab Coat + Apron | 100% Cotton Lab Coat (Fire Resistant preferred).Add Tyvek® Apron if handling >5g volumes to prevent soak-through. |
Part 3: Operational Handling Protocols
Storage & Stability (The "Shelf-Life" Protocol)
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert Gas Required (Argon or Nitrogen).
-
Container: Tightly sealed amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.
Weighing & Dispensing Workflow
-
Physical State: Likely a low-melting solid or oil.
-
The "Closed-Transfer" Technique:
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation (which degrades the aldehyde).
-
Blanket: Flow a gentle stream of Argon over the open vial during dispensing.
-
Transfer:
-
If Liquid: Use a glass syringe with a long needle to avoid tipping the vial.
-
If Solid: Use a disposable anti-static spatula.
-
-
Reseal: Purge the headspace with Argon immediately before recapping.
-
Reaction Setup (Diagram)
Figure 1: Inert handling workflow to prevent oxidative degradation of the aldehyde.
Part 4: Emergency Response & Disposal
Spill Management (Stench Control)
Thiophene derivatives often possess a pervasive, sulfurous odor. A spill requires immediate containment to prevent lab-wide evacuation due to smell.
-
Isolate: Close the fume hood sash immediately.
-
Neutralize:
-
Cover the spill with activated charcoal or a dedicated solvent absorbent pad.
-
Do not use standard paper towels as they increase the surface area for evaporation (and smell).
-
-
Clean: Wipe surfaces with a dilute bleach solution (10%) .
-
Chemistry: Hypochlorite oxidizes the sulfur/aldehyde components, reducing volatility and odor.
-
Waste Disposal
-
Stream: Segregate into Halogenated Organic Waste .
-
Labeling: Clearly mark as "Contains Fluorinated Thiophene" and "Stench."
-
Pre-treatment: If possible, rinse empty vials with acetone and quench the rinse in the waste container to minimize residual odor in the glass bin.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14141159, 5-Fluoropyridine-3-carbaldehyde (Analogous Hazard Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

